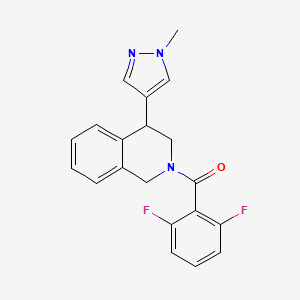
(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H17F2N3O and its molecular weight is 353.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H17F2N3O, with a molecular weight of 353.4 g/mol. The structure comprises a difluorophenyl moiety linked to a pyrazole and a dihydroisoquinoline unit, suggesting potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis-inducing mechanisms.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through inhibition of phosphodiesterase (PDE) enzymes.
- Neuroprotective Properties : Its structural components indicate possible interactions with neurotransmitter systems, suggesting potential benefits in neurodegenerative conditions.
The biological activity of the compound can be attributed to several key mechanisms:
- PDE Inhibition : Like other compounds containing pyrazole and isoquinoline moieties, it may act as a selective inhibitor of phosphodiesterases, particularly PDE4, which is involved in inflammatory responses .
- Apoptosis Induction : The presence of the dihydroisoquinoline structure is associated with pro-apoptotic activity in various cancer cell lines, potentially through modulation of Bcl-2 family proteins.
- Neurotransmitter Modulation : The compound may influence acetylcholine levels by acting as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease .
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives:
- A study on PDE inhibitors demonstrated that structurally related compounds showed significant activity in reducing inflammation in animal models . This suggests that our compound could exhibit similar effects.
- In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, highlighting the potential for anticancer applications.
Data Tables
The following table summarizes key findings from recent studies related to the biological activities of similar compounds:
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c1-24-10-14(9-23-24)16-12-25(11-13-5-2-3-6-15(13)16)20(26)19-17(21)7-4-8-18(19)22/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSXBKUSYOYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














